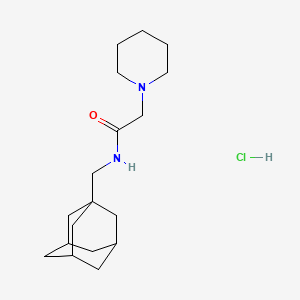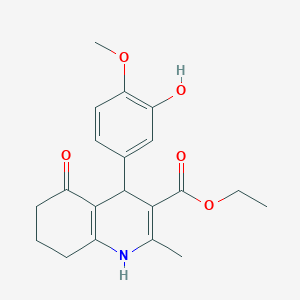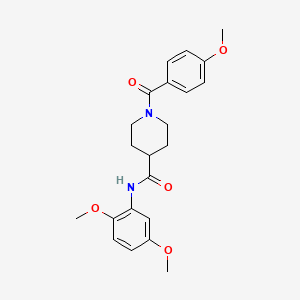![molecular formula C19H13F6NO5 B5220792 dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)
dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate, also known as BTFMI, is a compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in common organic solvents and has a molecular weight of 523.43 g/mol. BTFMI belongs to the family of isophthalic acid derivatives and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate is complex and depends on the specific application. In material science, the unique properties of this compound-based polymers and copolymers are due to the presence of the trifluoromethyl and benzoyl groups, which impart high thermal stability and electrical conductivity. In pharmaceuticals, the mechanism of action of this compound as a drug candidate is still under investigation, but it is believed to involve the inhibition of certain enzymes or pathways involved in disease progression. In biochemistry, this compound acts as a fluorescent probe that binds to specific proteins or enzymes, allowing their detection and quantification.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration used. In material science, this compound-based polymers and copolymers have been shown to exhibit high thermal stability and electrical conductivity, making them suitable for various applications such as electronic devices and sensors. In pharmaceuticals, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation, but its effects on the human body are still under investigation. In biochemistry, this compound acts as a fluorescent probe that can be used to study protein-ligand interactions and enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate in lab experiments include its unique properties such as high thermal stability, electrical conductivity, and fluorescent properties, which make it suitable for various applications such as material science and biochemistry. However, the limitations of using this compound include its high cost, toxicity, and limited availability, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate, including the development of new synthesis methods, the investigation of its potential applications in various fields such as medicine and environmental science, and the study of its mechanism of action at the molecular level. Additionally, the development of new this compound-based polymers and copolymers with unique properties and the investigation of their potential applications in electronic devices and sensors are also promising areas of research.
Métodos De Síntesis
The synthesis of dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate involves a multistep process that requires the use of various reagents and conditions. One of the most commonly used methods involves the reaction of isophthalic acid with trifluoromethyl benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to yield the final product. Other methods, such as the use of different acid chlorides or amines, have also been reported.
Aplicaciones Científicas De Investigación
Dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate has been widely studied for its potential applications in various fields, including material science, pharmaceuticals, and biochemistry. In material science, this compound has been used as a building block for the synthesis of various polymers and copolymers with unique properties such as high thermal stability and electrical conductivity. In pharmaceuticals, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme activity.
Propiedades
IUPAC Name |
dimethyl 5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6NO5/c1-30-16(28)10-3-11(17(29)31-2)7-14(6-10)26-15(27)9-4-12(18(20,21)22)8-13(5-9)19(23,24)25/h3-8H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVDQMLCIZZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)



![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)

![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)

![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)
